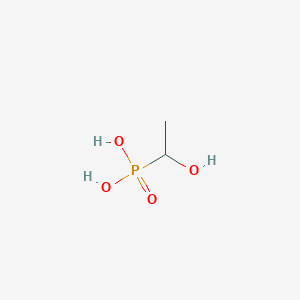

(1-Hydroxyethyl)phosphonic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-hydroxyethylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O4P/c1-2(3)7(4,5)6/h2-3H,1H3,(H2,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBURELSAUHPHKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(O)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30522043 | |

| Record name | (1-Hydroxyethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30522043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20188-02-7 | |

| Record name | (1-Hydroxyethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30522043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-Hydroxyethyl)phosphonic Acid from Phosphorous Acid and Acetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (1-Hydroxyethyl)phosphonic acid (HEDP), a significant organophosphorus compound with wide-ranging applications as a chelating agent, scale inhibitor, and in various industrial processes. The focus of this document is on the synthetic route utilizing phosphorous acid and acetic anhydride as primary reactants.

Introduction

This compound, also known as HEDP or etidronic acid, is a bisphosphonate recognized for its excellent metal ion sequestration capabilities. Its synthesis has been approached through various methods, with the reaction of phosphorous acid and acetic anhydride representing a key pathway. This guide delves into the reaction mechanism, experimental protocols, and quantitative data associated with this synthesis.

Proposed Reaction Mechanism

The synthesis of HEDP from phosphorous acid and acetic anhydride is a multi-step process. While the precise mechanism can be complex and may involve various intermediates, a plausible pathway can be proposed based on the fundamental reactivity of the involved species. The reaction is thought to proceed through the formation of mixed anhydrides and subsequent rearrangements.

A proposed mechanism involves the following key steps:

-

Formation of a Mixed Anhydride: Phosphorous acid, which exists in equilibrium with its tautomeric form, phosphonic acid, reacts with acetic anhydride to form a mixed anhydride.

-

Acetylation and Rearrangement: The mixed anhydride can then act as an acetylating agent or undergo rearrangement.

-

Addition to an Acetyl Group: A second molecule of phosphorous acid can then add to the acetyl group.

-

Hydrolysis: The final step involves the hydrolysis of the resulting intermediate to yield this compound.

Crystal Structure Analysis of (1-Hydroxyethyl)phosphonic Acid Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of (1-Hydroxyethyl)phosphonic acid monohydrate, also known as etidronic acid monohydrate. The information presented herein is derived from the seminal work of V. A. Uchtman and R. A. Gloss, who first elucidated the structure by single-crystal X-ray diffraction. This document is intended to be a core resource for researchers in crystallography, medicinal chemistry, and drug formulation, providing detailed structural data and experimental methodologies.

Introduction

This compound is a first-generation bisphosphonate, a class of drugs used to treat osteoporosis and other bone metabolism disorders. Its efficacy is intrinsically linked to its molecular structure and its ability to chelate divalent metal ions, particularly calcium. The monohydrate form is of significant interest as it represents the crystalline state of the active pharmaceutical ingredient under specific hydration conditions. Understanding the precise three-dimensional arrangement of the atoms, the intramolecular geometry, and the intermolecular interactions within the crystal lattice is paramount for drug design, formulation development, and for elucidating its mechanism of action at the molecular level.

The definitive crystal structure was reported by V. A. Uchtman and R. A. Gloss in The Journal of Physical Chemistry in 1972.[1][2] This guide summarizes their findings, presenting the data in a clear and accessible format, as per modern standards, and includes visualizations to aid in the conceptualization of the structural features.

Crystallographic Data

The crystal structure of this compound monohydrate was determined to be in the monoclinic space group P2₁/c.[1][2] A summary of the crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound Monohydrate

| Parameter | Value |

| Empirical Formula | C₂H₁₀O₈P₂ |

| Formula Weight | 224.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.778(3) Å |

| b | 14.116(5) Å |

| c | 7.498(3) Å |

| β | 108.08(3)° |

| Volume | 782.1 ų |

| Z | 4 |

| Density (calculated) | 1.90 g/cm³ |

| Radiation | MoKα (λ = 0.7107 Å) |

| Temperature | 24 °C |

| R-factor | 0.035 |

Data sourced from Uchtman & Gloss (1972).[1][2]

Molecular Structure and Conformation

The asymmetric unit of the crystal contains one molecule of this compound and one molecule of water. The phosphonic acid molecule exists as a zwitterion, with one of the phosphonate groups being deprotonated (PO₃H⁻) and the other being fully protonated (PO₃H₂).

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| P(1) | O(1) | 1.503(2) |

| P(1) | O(2) | 1.507(2) |

| P(1) | O(3) | 1.564(2) |

| P(2) | O(4) | 1.491(2) |

| P(2) | O(5) | 1.556(2) |

| P(2) | O(6) | 1.558(2) |

| P(1) | C(1) | 1.841(2) |

| P(2) | C(1) | 1.843(2) |

| C(1) | O(7) | 1.455(3) |

| C(1) | C(2) | 1.536(3) |

Data sourced from Uchtman & Gloss (1972).[1][2]

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| O(1) | P(1) | O(2) | 115.4(1) |

| O(1) | P(1) | O(3) | 109.8(1) |

| O(2) | P(1) | O(3) | 107.2(1) |

| O(4) | P(2) | O(5) | 112.5(1) |

| O(4) | P(2) | O(6) | 112.2(1) |

| O(5) | P(2) | O(6) | 103.5(1) |

| P(1) | C(1) | P(2) | 112.0(1) |

| P(1) | C(1) | O(7) | 107.2(2) |

| P(2) | C(1) | O(7) | 108.9(2) |

| P(1) | C(1) | C(2) | 109.8(2) |

| P(2) | C(1) | C(2) | 109.8(2) |

| O(7) | C(1) | C(2) | 109.2(2) |

| Atom 1 | Atom 2 | Atom 3 | Atom 4 |

| P(1) | C(1) | C(2) | H(C2)1 |

| P(2) | C(1) | C(2) | H(C2)1 |

Data sourced from Uchtman & Gloss (1972).[1][2]

The conformation of the P-C-P backbone is staggered, which is a common feature in geminal bisphosphonates. This arrangement minimizes steric hindrance between the two phosphonate groups.

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound monohydrate is stabilized by an extensive network of hydrogen bonds. The phosphonic acid groups, the hydroxyl group, and the water molecule all participate as both donors and acceptors of hydrogen bonds. This intricate network of interactions is crucial for the stability of the crystal lattice.

The water molecule plays a pivotal role in linking adjacent molecules of the phosphonic acid, forming a three-dimensional supramolecular architecture. The hydrogen bonding network is a key determinant of the physicochemical properties of the solid state, including its solubility and dissolution rate, which are critical parameters in drug formulation.

Experimental Protocols

The following is a summary of the experimental methodology employed by Uchtman and Gloss for the crystal structure determination of this compound monohydrate.[1][2]

5.1. Crystal Growth Crystals suitable for X-ray diffraction were obtained by slow evaporation of an aqueous solution of this compound.

5.2. Data Collection A single crystal was mounted and data were collected on a four-circle automated diffractometer. The radiation used was Molybdenum Kα (MoKα) with a wavelength of 0.7107 Å. A total of 1634 independent reflections were measured.

5.3. Structure Solution and Refinement The structure was solved using direct methods and refined by full-matrix least-squares techniques. The final R-factor, which is a measure of the agreement between the calculated and observed structure factors, was 0.035 for the 1634 observed reflections.

Visualizations

To facilitate a deeper understanding of the structural aspects of this compound monohydrate, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Experimental workflow for the crystal structure analysis.

Caption: Molecular structure and key hydrogen bonding interactions.

Conclusion

This technical guide has provided a detailed summary of the crystal structure analysis of this compound monohydrate, based on the foundational work of Uchtman and Gloss. The provided quantitative data in tabular format, along with the outlined experimental protocols and visualizations of the molecular structure and experimental workflow, offer a comprehensive resource for professionals in the fields of chemical and pharmaceutical sciences. The intricate details of the crystal packing and hydrogen bonding network are critical for understanding the solid-state properties of this important bisphosphonate, which in turn influences its behavior as an active pharmaceutical ingredient.

References

Spectroscopic Characterization of Etidronic Acid: A Technical Guide Using ³¹P NMR and IR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of etidronic acid, a first-generation bisphosphonate, utilizing Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) and Infrared (IR) spectroscopy. This document details experimental protocols, presents quantitative data in a structured format, and offers visual representations of the analytical workflows.

Introduction to Etidronic Acid and its Spectroscopic Analysis

Etidronic acid, or 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), is a bisphosphonate used in various applications, from the treatment of bone disorders to industrial water treatment. Its molecular structure, featuring two phosphonate groups and a hydroxyl group, makes it amenable to characterization by specific spectroscopic techniques. ³¹P NMR spectroscopy provides direct information about the chemical environment of the phosphorus nuclei, offering insights into purity, structure, and interactions. Infrared spectroscopy probes the vibrational modes of the molecule's functional groups, providing a characteristic fingerprint for identification and structural elucidation.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for the analysis of organophosphorus compounds like etidronic acid. The presence of two equivalent phosphorus atoms in the etidronic acid molecule results in a single, sharp resonance in the ³¹P NMR spectrum, making it a straightforward method for identification and quantification.

Experimental Protocol for ³¹P NMR Analysis

A general protocol for the ³¹P NMR analysis of etidronic acid is outlined below. This protocol is a synthesis of methodologies reported in the literature for the analysis of phosphonates.[1]

Sample Preparation:

-

Dissolution: Accurately weigh approximately 10-20 mg of the etidronic acid sample.

-

Solvent: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) is commonly used due to the high solubility of etidronic acid. For studies requiring an anhydrous environment, a deuterated organic solvent like methanol-d₄ could be considered, although solubility may be limited.

-

Internal Standard (for quantitative analysis): For quantitative measurements, a known amount of an internal standard, such as methylphosphonic acid, can be added.[1] The internal standard should have a chemical shift that does not overlap with the analyte signal.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

-

Spectrometer: A high-resolution NMR spectrometer with a phosphorus probe, operating at a field strength of, for example, 9.4 T (corresponding to a ³¹P frequency of 162 MHz).

-

Reference: 85% phosphoric acid (H₃PO₄) is used as an external standard and is set to 0 ppm.

-

Acquisition Parameters:

-

Pulse Program: A standard one-pulse experiment is typically sufficient.

-

Temperature: 298 K (25 °C).

-

Relaxation Delay (d1): A relaxation delay of at least 5 times the longest T₁ of the phosphorus nuclei should be used for accurate quantification. A typical starting point is 5-10 seconds.

-

Number of Scans (ns): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from 16 to 128 scans, depending on the sample concentration.

-

Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum and improve sensitivity, resulting in a single sharp peak for etidronic acid.

-

Quantitative Data: ³¹P NMR Chemical Shift

The chemical shift (δ) of etidronic acid in ³¹P NMR is sensitive to the solvent and pH of the solution. The presence of two chemically equivalent phosphorus atoms results in a single resonance.

| Solvent | Chemical Shift (δ) [ppm] | Reference |

| Deuterated Water (D₂O) | 17.7 | [2] |

Note: The chemical shift can vary slightly depending on the concentration and pH of the solution.

Experimental Workflow: ³¹P NMR

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for the identification of etidronic acid by probing its characteristic vibrational modes. The technique is sensitive to the presence of P=O, P-O, O-H, and C-O functional groups within the molecule.

Experimental Protocol for IR Analysis

Attenuated Total Reflectance (ATR) FTIR is a common and convenient method for analyzing solid samples of etidronic acid. The KBr pellet method can also be employed.

ATR-FTIR Spectroscopy:

-

Sample Preparation: A small amount of the solid etidronic acid powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Pressure Application: A pressure clamp is applied to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

-

KBr Pellet Method:

-

Grinding: A small amount of etidronic acid (1-2 mg) is thoroughly ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer and the spectrum is recorded. A background spectrum of a pure KBr pellet is used for background correction.

Quantitative Data: Characteristic IR Absorption Bands

The IR spectrum of etidronic acid is characterized by several key absorption bands. The exact positions of these bands can be influenced by factors such as the physical state of the sample (solid vs. aqueous solution) and pH. The spectral region between 900 and 1200 cm⁻¹ is particularly complex and contains several characteristic vibrations of the phosphonate groups.[3]

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity | Reference |

| ~3500 - 2500 | O-H stretching (from P-OH and C-OH, broad due to hydrogen bonding) | Strong, Broad | General IR knowledge |

| ~1200 - 900 | P=O and P-O stretching vibrations of the phosphonate groups | Strong, Complex | [3] |

| ~1150 | P=O stretching | Strong | [3] |

| ~1080 | P-O(H) stretching | Strong | [3] |

| ~925 | P-OH stretching | Strong | [3] |

| ~1460 | C-H bending | Medium | General IR knowledge |

| ~1380 | C-O-H in-plane bending | Medium | General IR knowledge |

Note: These are approximate values and can vary. The complex band structure in the 1200-900 cm⁻¹ region is a characteristic fingerprint for etidronic acid.

Experimental Workflow: IR Spectroscopy

Conclusion

³¹P NMR and IR spectroscopy are indispensable tools for the comprehensive characterization of etidronic acid. ³¹P NMR offers a highly specific and quantitative method for identifying the phosphorus-containing core of the molecule, while IR spectroscopy provides a detailed fingerprint of its functional groups. The combination of these techniques allows for unambiguous identification, purity assessment, and structural elucidation, which are critical for quality control in pharmaceutical and industrial applications. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals working with etidronic acid and related bisphosphonate compounds.

References

A Technical Guide to the Molecular Structure of HEDP Through Quantum Chemical Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP), also known as Etidronic Acid, is a versatile organophosphonic acid with wide-ranging applications as a chelating agent, corrosion inhibitor, and a first-generation bisphosphonate for treating bone disorders.[1][2][3] Its efficacy is fundamentally tied to its molecular structure and its ability to interact with metal ions. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for elucidating the precise geometric and electronic properties of HEDP. This technical whitepaper provides an in-depth overview of the application of these computational methods to understand the molecular structure of HEDP, summarizing key findings and outlining the theoretical protocols involved.

The Molecular Structure of HEDP

HEDP (C₂H₈O₇P₂) is characterized by a central carbon atom bonded to a methyl group, a hydroxyl group, and two phosphonic acid groups (-PO(OH)₂).[4] This structure allows it to act as a powerful chelating agent, forming stable complexes with various metal ions like Ca²⁺, Fe²⁺, and Cu²⁺.[3]

A critical aspect of HEDP's chemistry, particularly in aqueous solutions, is its existence in various protonation states depending on the ambient pH. HEDP is a polyprotic acid with four distinct dissociation constants (pKa values), leading to different ionic species in solution.[5][6] The dominant species transitions from the fully protonated H₄L in strongly acidic conditions to the fully deprotonated L⁴⁻ in strongly alkaline conditions.[5] Understanding the structure of each of these forms is crucial for predicting its behavior in different chemical and biological environments.

Quantum chemical calculations have revealed the presence of strong intramolecular hydrogen bonds within the HEDP molecule, which contribute to its conformational stability.[7]

Methodologies: Quantum Chemical Calculations

The primary computational tool for investigating the molecular structure of HEDP is Density Functional Theory (DFT). DFT is a quantum mechanical method that calculates the electronic structure of molecules to determine their properties.[8][9] The core principle is that the ground-state properties of a molecule are a unique functional of its electron density.[8]

Experimental Protocols: A Typical DFT Workflow

A standard computational study on HEDP's molecular structure involves several key steps, from initial model setup to final analysis.

Core Computational Steps:

-

Structure Input : A 3D coordinate file of the HEDP molecule is created or obtained from a chemical database.

-

Method Selection :

-

Functional : A functional (e.g., B3LYP, PBE, wB97XD) is chosen to approximate the exchange-correlation energy, a key component of the total energy calculation.[10]

-

Basis Set : A basis set (e.g., 6-31G*, cc-pVDZ) is selected to represent the molecular orbitals. The choice of functional and basis set is critical for the accuracy of the calculation.[8]

-

-

Geometry Optimization : An iterative process is run to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. This yields precise bond lengths, bond angles, and dihedral angles.

-

Frequency Calculation : This is performed on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies) and to calculate vibrational properties, such as the theoretical IR spectrum, which can be compared with experimental data.[7]

-

Property Calculation : Once the optimized geometry is obtained, other electronic properties like atomic charges, molecular orbital energies (HOMO/LUMO), and electrostatic potential can be calculated.

-

Solvent Modeling : Since HEDP is often used in aqueous systems, its interaction with the solvent is crucial. Solvation models like the Polarizable Continuum Model (PCM) or the SMD model are often incorporated to simulate the effect of the solvent on the molecular structure and properties.[11]

Quantitative Structural Data

Quantum chemical calculations provide highly accurate data on the molecular geometry of HEDP. These computational results are often used to complement and interpret experimental findings from techniques like X-ray crystallography and NMR spectroscopy. The tables below outline the key structural parameters that are determined through these studies.

Table 1: Calculated Bond Lengths for HEDP (Note: Specific values depend on the chosen functional, basis set, and solvent model. This table structure is representative of typical outputs.)

| Bond | Atom 1 | Atom 2 | Typical Calculated Length (Å) |

| P-C | P | C | ~1.85 - 1.90 |

| C-C | C | C | ~1.53 - 1.56 |

| C-O | C | O | ~1.43 - 1.46 |

| P=O | P | O | ~1.48 - 1.51 |

| P-OH | P | O | ~1.55 - 1.58 |

| O-H | O | H | ~0.96 - 0.98 |

Table 2: Calculated Bond Angles and Dihedral Angles for HEDP (Note: These parameters define the three-dimensional shape of the molecule.)

| Angle Type | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Typical Calculated Value (°) |

| Bond Angle | P | C | P | - | ~110 - 114 |

| Bond Angle | O | C | C | - | ~108 - 112 |

| Bond Angle | O | P | C | - | ~101 - 105 |

| Dihedral Angle | P | C | C | H | Varies with conformation |

These DFT-derived parameters are instrumental in understanding how HEDP interacts with metal ions to form chelate rings, a key feature of its function. For example, studies on Europium(III)-HEDP complexes used DFT to solve the final molecular structures of the coordinated species.[7]

Mechanism of Action: A Physicochemical Perspective

For researchers in drug development, understanding the mechanism of action is paramount. Unlike typical drugs that bind to specific receptors to initiate intracellular signaling cascades, HEDP's primary mechanisms are physicochemical and are a direct consequence of its molecular structure.

-

Chelation and Adsorption : As a bisphosphonate, HEDP's high affinity for calcium ions drives its adsorption onto hydroxyapatite crystals in bone tissue. This inhibits the formation, growth, and dissolution of these crystals, which is the basis for its therapeutic effect in osteoporosis and Paget's disease.[1][2]

-

Corrosion Inhibition : In industrial applications, HEDP forms a protective chelating film on metal surfaces, preventing corrosion.[3] Quantum chemical parameters calculated via DFT are used to predict the inhibition efficiency of HEDP and related compounds.[12]

Because these actions are not mediated by traditional receptor-ligand signaling, a classical signaling pathway diagram is not applicable to HEDP's core functions. The relevant "pathway" is the logical workflow of its chemical interactions, which is best understood through the structural and electronic data provided by quantum chemistry.

Conclusion

Quantum chemical studies, powered by Density Functional Theory, provide indispensable, molecular-level insights into the structure of HEDP. These computational methods allow for the precise determination of geometric parameters, the analysis of different protonation states, and the prediction of reactivity. The data generated from these studies are crucial for understanding HEDP's function as a bone-resorption inhibitor, chelating agent, and corrosion inhibitor. By integrating theoretical calculations with experimental results, researchers can achieve a comprehensive understanding of HEDP, facilitating the development of new applications and more effective formulations.

References

- 1. Etidronic Acid | C2H8O7P2 | CID 3305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Etidronic acid - Wikipedia [en.wikipedia.org]

- 3. krwater.com [krwater.com]

- 4. krhedp.com [krhedp.com]

- 5. Molecular structures of 1-hydroxyethane-1,1-diphosphonic acid for removing calcium sulfate scale under different pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Etidronic Acid [drugfuture.com]

- 7. mdpi.com [mdpi.com]

- 8. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations [mdpi.com]

- 9. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrogen-Bond-Driven Peptide Nanotube Formation: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. google.com [google.com]

- 12. researchgate.net [researchgate.net]

Determination of pKa Values for (1-Hydroxyethyl)phosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the acid dissociation constants (pKa values) for (1-Hydroxyethyl)phosphonic acid, a compound also known as Etidronic acid or HEDP. This document outlines the key physicochemical properties, experimental methodologies for pKa determination, and a summary of reported pKa values.

Introduction to this compound

This compound (HEDP) is a bisphosphonate used in various industrial and medical applications, including as a chelating agent, a corrosion inhibitor, and in the treatment of bone disorders.[1][2] Its efficacy in these roles is intrinsically linked to its ionization state in aqueous solutions, which is characterized by its pKa values. HEDP is a polyprotic acid, capable of donating multiple protons.[3][4]

pKa Values of this compound

The dissociation of protons from this compound occurs in sequential steps, each with a corresponding pKa value. These values can vary slightly depending on the experimental conditions such as ionic strength and temperature. A compilation of reported pKa values is presented in Table 1.

| pKa1 | pKa2 | pKa3 | pKa4 | pKa5 | Temperature (°C) | Ionic Strength (M) | Reference |

| 2.01 | 3.08 | 7.60 | 11.96 | 13.63 | 20 | 0 | [5] |

| 1.6 | 2.7 | 6.9 | 11.4 | - | Not Specified | 0.1 (KNO₃) | [3] |

| 1.35 | 2.87 | 7.03 | 11.3 | - | 25 | Not Specified | [6] |

Table 1: Reported pKa Values for this compound

Experimental Protocols for pKa Determination

The determination of pKa values is a critical aspect of physicochemical characterization. The most common and reliable methods for determining the pKa of compounds like HEDP are potentiometric titration and UV-Vis spectrophotometry.[7][8][9]

Potentiometric Titration

Potentiometric titration is a widely used technique for pKa determination due to its simplicity and low cost.[8] The method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (HEDP) and monitoring the corresponding change in pH using a calibrated pH electrode.[8][10]

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

-

To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M KCl can be added to the HEDP solution.[10]

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Place a known volume of the HEDP solution into a temperature-controlled vessel and immerse the calibrated pH electrode.

-

Add the standardized NaOH solution in small, precise increments using a burette.

-

After each addition of titrant, allow the pH reading to stabilize before recording the value and the volume of titrant added.

-

Continue the titration until the pH has passed through all the expected equivalence points.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values can be determined from the half-equivalence points on the titration curve, where the pH is equal to the pKa.[11]

-

Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the equivalence points.

-

UV-Vis Spectrophotometry

Spectrophotometric determination of pKa is particularly useful for compounds that possess a chromophore close to the ionization site, leading to a change in the UV-Vis absorption spectrum upon dissociation.[8] This method is also advantageous for substances with low solubility or for determining very low or high pKa values.[5]

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known and stable pH values that span the expected pKa range of HEDP.

-

Prepare a stock solution of HEDP of known concentration.

-

Prepare a set of sample solutions by adding a small, constant volume of the HEDP stock solution to each of the buffer solutions.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorption spectrum for each of the sample solutions over a relevant wavelength range.

-

Identify the wavelength(s) at which the absorbance difference between the fully protonated and deprotonated species is maximal.[12]

-

-

Data Analysis:

-

Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa value corresponds to the pH at the inflection point of this sigmoid curve.[8]

-

The pKa can also be calculated using the following equation, which is a logarithmic form of the Henderson-Hasselbalch equation: pKa = pH - log([A⁻]/[HA]) where [A⁻] is the concentration of the deprotonated species and [HA] is the concentration of the protonated species. The ratio of these concentrations can be determined from the absorbance values.

-

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the determination of pKa values using potentiometric titration.

Caption: Workflow for pKa determination via potentiometric titration.

References

- 1. Etidronic Acid | C2H8O7P2 | CID 3305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HEDP (HYDROXYETHYLENE DIPHOSPHONIC ACID) - Ataman Kimya [atamanchemicals.com]

- 3. santos.com [santos.com]

- 4. 1-HYDROXYETHYLIDENE-1,1-DIPHOSPHONIC ACID - Ataman Kimya [atamanchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Cas 2809-21-4,1-Hydroxyethylidene-1,1-diphosphonic acid | lookchem [lookchem.com]

- 7. scirp.org [scirp.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

Adsorption mechanism of (1-Hydroxyethyl)phosphonic acid on metal oxide surfaces

An In-depth Technical Guide on the Adsorption Mechanism of (1-Hydroxyethyl)phosphonic Acid on Metal Oxide Surfaces

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (HEDP) is a bisphosphonate compound widely utilized in various industrial and medical applications due to its strong chelating properties and ability to inhibit scale formation. Its interaction with metal oxide surfaces is of fundamental importance in fields ranging from materials science and corrosion inhibition to the development of drug delivery systems and biomaterials. Understanding the adsorption mechanism of HEDP on these surfaces is crucial for optimizing its performance and designing new materials with tailored surface properties.

This technical guide provides a comprehensive overview of the core principles governing the adsorption of HEDP on various metal oxide surfaces, including iron oxides, aluminum oxides, titanium dioxides, and zirconium oxides. It delves into the binding mechanisms, influential factors, and the key experimental techniques used to characterize these interactions.

Core Adsorption Mechanisms

The adsorption of HEDP onto metal oxide surfaces is primarily governed by the formation of inner-sphere complexes, where the phosphonate groups directly bind to the metal centers on the oxide surface. This interaction is often accompanied by hydrogen bonding, which further stabilizes the adsorbed HEDP molecules.

Several key factors influence the adsorption process:

-

pH of the solution: The pH dictates the degree of protonation of both the HEDP molecule and the metal oxide surface. Generally, adsorption is favored at lower pH values where the surface is positively charged, facilitating electrostatic attraction with the anionic phosphonate groups.

-

Surface characteristics of the metal oxide: The type of metal oxide, its crystal structure, surface area, and the density of hydroxyl groups all play a significant role in the adsorption capacity and binding strength.

-

Concentration of HEDP: The amount of HEDP adsorbed typically increases with its concentration in the solution until the available surface sites are saturated.

The interaction between the phosphonate groups of HEDP and the metal oxide surface can result in several binding configurations:

-

Monodentate: One phosphonate oxygen atom binds to a single metal center on the surface.

-

Bidentate: Two phosphonate oxygen atoms bind to the surface. This can be either a chelating (binding to the same metal center) or a bridging (binding to two different metal centers) conformation.

-

Tridentate: Three phosphonate oxygen atoms coordinate with the surface metal centers.

The following diagrams illustrate these potential binding modes of a phosphonate group on a metal oxide surface.

Quantitative Adsorption Data

The adsorption of HEDP and other phosphonates on various metal oxide surfaces can be quantified using adsorption isotherms, which describe the equilibrium relationship between the concentration of the adsorbate in solution and the amount adsorbed on the solid surface at a constant temperature. The Langmuir and Freundlich isotherm models are commonly used to analyze this data.

Table 1: Adsorption Isotherm Parameters for HEDP on Various Metal Oxide Surfaces

| Adsorbent | Isotherm Model | qmax (mg P/g) | KL (L/mg) | KF ((mg/g)(L/mg)1/n) | 1/n | Reference(s) |

| Zr4+-loaded Zeolite | Sips | 3.52 | - | - | - | [1] |

| ZrO2-loaded Zeolite | Sips | 3.38 | - | - | - | [1] |

| ZrMo2O8-loaded Zeolite | Sips | 3.77 | - | - | - | [1] |

Experimental Protocols

A systematic investigation of the adsorption of HEDP on metal oxide surfaces involves a combination of batch adsorption experiments and surface-sensitive analytical techniques. The following diagram outlines a general experimental workflow.

Batch Adsorption Experiments

Batch adsorption experiments are performed to determine the adsorption capacity and kinetics of HEDP on the metal oxide surface.

Materials:

-

Metal oxide adsorbent

-

HEDP stock solution of known concentration

-

pH buffer solutions

-

Conical flasks or centrifuge tubes

-

Shaker or rotator

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for determining HEDP concentration (e.g., ICP-OES for phosphorus analysis)

Procedure:

-

Adsorbent Preparation: Weigh a precise amount of the metal oxide adsorbent and place it into a series of conical flasks or centrifuge tubes.

-

Adsorbate Addition: Add a known volume of HEDP solution of varying initial concentrations to each flask.

-

pH Adjustment: Adjust the pH of the solutions to the desired value using buffer solutions or dilute acid/base.

-

Equilibration: Place the flasks on a shaker or rotator and agitate at a constant temperature for a predetermined time to reach equilibrium. Kinetic studies can be performed by withdrawing samples at different time intervals.

-

Separation: After equilibration, separate the adsorbent from the solution by centrifugation or filtration.

-

Analysis: Determine the equilibrium concentration of HEDP remaining in the supernatant using a suitable analytical technique.

-

Calculation: Calculate the amount of HEDP adsorbed per unit mass of the adsorbent (q_e) using the following equation: q_e = (C_0 - C_e) * V / m where:

-

C_0 is the initial concentration of HEDP

-

C_e is the equilibrium concentration of HEDP

-

V is the volume of the solution

-

m is the mass of the adsorbent

-

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique to identify the functional groups involved in the adsorption process and to probe the binding mechanism. Attenuated Total Reflectance (ATR)-FTIR is particularly useful for analyzing solid samples.

Sample Preparation:

-

After the batch adsorption experiment, carefully separate the metal oxide particles with adsorbed HEDP.

-

Wash the particles with deionized water to remove any unbound HEDP.

-

Dry the sample thoroughly, for example, by freeze-drying or in a vacuum oven at a low temperature to avoid thermal degradation.

Data Acquisition:

-

Obtain a background spectrum of the clean ATR crystal.

-

Place a small amount of the dried sample onto the ATR crystal and ensure good contact using the pressure clamp.

-

Collect the FTIR spectrum of the sample. Typically, spectra are recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹ and an accumulation of 32 or 64 scans.

Data Analysis:

-

Compare the spectrum of the HEDP-adsorbed metal oxide with the spectra of the pure metal oxide and pure HEDP.

-

Look for shifts in the characteristic vibrational bands of the phosphonate groups (P-O, P=O) to infer the nature of the interaction with the metal oxide surface. The disappearance or significant shifting of P-OH bands can indicate deprotonation and covalent bond formation.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of the material.

Sample Preparation:

-

Prepare the HEDP-adsorbed metal oxide samples as described for FTIR analysis.

-

Mount the powdered sample onto a sample holder using double-sided adhesive tape or by pressing it into a pellet.

Data Acquisition:

-

Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

-

Acquire a survey spectrum to identify all the elements present on the surface.

-

Perform high-resolution scans for the elements of interest, particularly P 2p, O 1s, and the metal core level (e.g., Fe 2p, Al 2p, Ti 2p, Zr 3d).

-

Typical acquisition parameters include using a monochromatic Al Kα X-ray source (1486.6 eV), a pass energy of around 100-200 eV for survey scans and 20-50 eV for high-resolution scans, and an electron takeoff angle of 45° or 90°.[2][3]

Data Analysis:

-

Analyze the high-resolution spectra to determine the binding energies of the core-level electrons.

-

Deconvolute the high-resolution peaks to identify different chemical states. For example, the P 2p spectrum can reveal the formation of P-O-Metal bonds, and the O 1s spectrum can distinguish between oxygen in the metal oxide lattice, hydroxyl groups, and phosphonate groups.

Conclusion

The adsorption of this compound on metal oxide surfaces is a complex process involving inner-sphere complexation, hydrogen bonding, and electrostatic interactions. The specific binding mechanism and adsorption capacity are highly dependent on the solution pH and the nature of the metal oxide. A thorough understanding of these interactions, gained through a combination of batch adsorption studies and surface-sensitive analytical techniques like FTIR and XPS, is essential for the effective application of HEDP in various scientific and industrial fields. This guide provides a foundational framework for researchers and professionals to design and interpret experiments aimed at elucidating the adsorption behavior of HEDP on metal oxide surfaces.

References

Thermal Decomposition Pathway of Solid (1-Hydroxyethyl)phosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of solid (1-Hydroxyethyl)phosphonic acid (HEDP), also known as etidronic acid. The information presented herein is synthesized from available scientific literature to aid researchers and professionals in understanding the thermal stability and degradation profile of this compound.

Introduction

This compound is a bisphosphonate used in various industrial and medical applications, including as a scale and corrosion inhibitor, chelating agent, and in the treatment of bone diseases.[1] A thorough understanding of its thermal behavior is crucial for determining its stability during manufacturing, storage, and in formulation processes, as well as for ensuring safety and predicting degradation products. The thermal decomposition of solid HEDP is a multi-step process involving dehydration, bond cleavage, and the release of volatile compounds.

Thermal Decomposition Pathway

The thermal decomposition of solid this compound proceeds through several distinct stages upon heating. The process is initiated by the loss of water, followed by the breakdown of the core structure, including the cleavage of the carbon-phosphorus (C-P) bond.

A key study identified a multi-step decomposition mechanism for solid HEDP, which can be summarized as follows:

-

Initial Dehydration: The process begins with dehydration, which occurs in two steps. The first is the removal of crystal hydrate water at approximately 80°C. This is followed by the removal of intramolecular water at around 180°C.[2]

-

C-P Bond Cleavage: A significant decomposition event occurs at approximately 210°C, characterized by the destruction of the C-P bond. This stage involves the release of water and acetic acid.[2]

-

Final Decomposition: At higher temperatures, around 500°C, the decomposition of HEDP is nearly complete. The most significant mass loss at this stage is associated with the evolution of phosphorus-containing compounds and acetaldehyde.[2]

Quantitative Decomposition Data

The following table summarizes the key temperature ranges and corresponding events in the thermal decomposition of solid this compound based on the available literature. Please note that specific weight loss percentages for each stage are not detailed in the readily available literature and would require access to the raw thermogravimetric analysis (TGA) data from the cited studies.

| Temperature Range (°C) | Event | Products Released |

| ~ 80 | Removal of crystal hydrate water | H₂O |

| ~ 180 | Removal of intramolecular water | H₂O |

| ~ 210 | Destruction of the C-P bond | H₂O, Acetic Acid (CH₃COOH) |

| ~ 500 | Near complete decomposition | Phosphorus compounds, Acetaldehyde (CH₃CHO) |

Table 1: Summary of Thermal Decomposition Events for Solid this compound.[2]

Experimental Protocols

The elucidation of the thermal decomposition pathway of solid HEDP relies on standard analytical techniques in thermal analysis. While specific experimental parameters from the core literature are not fully available, a general methodology can be described.

Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR)

This technique is central to understanding the thermal decomposition by measuring mass loss as a function of temperature while identifying the evolved gaseous products.

-

Instrumentation: A thermogravimetric analyzer coupled to an FTIR spectrometer.

-

Sample Preparation: A small amount of solid this compound (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

TGA Method:

-

Heating Rate: A linear heating rate, commonly 10 K/min or 20 K/min, is applied.[1][3]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature, typically in the range of 600-1000°C, to ensure complete decomposition.[1][3]

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[1][3]

-

-

FTIR Analysis: The gaseous products from the TGA furnace are continuously transferred to the FTIR gas cell via a heated transfer line. FTIR spectra are collected at regular intervals to identify the chemical nature of the evolved gases.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile compounds produced during the rapid decomposition of a sample at a specific temperature.

-

Instrumentation: A pyrolysis unit connected to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A microgram-scale amount of the solid HEDP sample is placed in a pyrolysis sample cup or tube.

-

Pyrolysis Method:

-

Pyrolysis Temperature: The sample is rapidly heated to a set temperature (e.g., 300°C, 600°C, 900°C) to induce thermal fragmentation.[4]

-

Atmosphere: The pyrolysis is carried out in an inert atmosphere, typically helium, which also serves as the carrier gas for the GC.

-

-

GC-MS Analysis:

-

Separation: The pyrolysis products are swept into the GC column where they are separated based on their boiling points and interactions with the stationary phase. A typical column would be a non-polar or medium-polarity capillary column (e.g., DB-5ms).[4]

-

Identification: The separated compounds are then introduced into the mass spectrometer, where they are ionized (typically by electron impact) and detected. The resulting mass spectra provide fragmentation patterns that allow for the identification of the individual decomposition products by comparison with spectral libraries.

-

Visualized Decomposition Pathway and Experimental Workflow

The following diagrams illustrate the proposed thermal decomposition pathway of solid this compound and a typical experimental workflow for its analysis.

Caption: Proposed thermal decomposition pathway of solid this compound.

Caption: Typical experimental workflow for analyzing the thermal decomposition of a solid compound.

References

Etidronic Acid: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of etidronic acid in various organic solvents. Etidronic acid, a first-generation bisphosphonate, is utilized in a range of applications, from treating bone disorders to acting as a chelating agent in industrial processes. A thorough understanding of its solubility is critical for formulation development, process chemistry, and analytical method design. This document consolidates available solubility data, details relevant experimental methodologies, and provides a visual representation of the solubility determination workflow.

Quantitative Solubility of Etidronic Acid

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. While etidronic acid is known to be miscible with water, its solubility in organic solvents is more nuanced. The following table summarizes the available quantitative and qualitative solubility data for etidronic acid in a selection of organic solvents.

| Solvent | Temperature Range (K) | Solubility Data | Method | Source |

| Ethanol | 288.45 - 327.95 | Quantitative data available | Gravimetric | [1] |

| Isopropyl alcohol | 288.45 - 327.95 | Quantitative data available | Gravimetric | [1] |

| n-Propyl alcohol | 288.45 - 327.95 | Quantitative data available | Gravimetric | [1] |

| Acetone | 288.45 - 327.95 | Quantitative data available | Gravimetric | [1] |

| Acetic acid | 288.45 - 327.95 | Quantitative data available | Gravimetric | [1] |

| Methanol | Not specified | Slightly soluble | Not specified | [2] |

Note: The full text of the primary source containing the specific quantitative solubility values for ethanol, isopropyl alcohol, n-propyl alcohol, acetone, and acetic acid was not accessible. The data is reported to be available within the cited reference.[1]

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure in chemical and pharmaceutical sciences. The "gold standard" for determining thermodynamic solubility is the isothermal equilibrium method, often referred to as the shake-flask method. The gravimetric method, as cited for the quantitative data above[1], is a robust and widely used application of this principle.

Principle of the Isothermal Equilibrium (Gravimetric) Method

This method involves creating a saturated solution of the solute (etidronic acid) in the solvent of interest at a constant temperature. By allowing the system to reach equilibrium, the maximum amount of solute that can be dissolved is accurately determined by measuring the mass of the dissolved solid in a known mass or volume of the solvent.

Detailed Experimental Methodology

-

Preparation of the Solid: Ensure the etidronic acid to be tested is of high purity and is a finely ground powder to facilitate faster dissolution and reaching of equilibrium. The physical form (e.g., anhydrous vs. monohydrate) should be characterized and recorded.

-

Solvent Addition: A known mass or volume of the selected organic solvent is added to a series of sealed, temperature-controlled vessels (e.g., screw-capped vials or flasks).

-

Addition of Excess Solute: An excess amount of solid etidronic acid is added to each vessel to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Equilibration: The vessels are agitated (e.g., using a shaker or stirrer) in a constant temperature bath for a prolonged period. The time required to reach equilibrium should be predetermined through preliminary experiments and is typically 24 to 72 hours. This ensures that the dissolution process has reached its thermodynamic endpoint.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. The saturated solution (supernatant) is then carefully separated from the excess solid. This is typically achieved by:

-

Centrifugation: The sample is centrifuged at a controlled temperature to pellet the excess solid.

-

Filtration: The saturated solution is filtered through a membrane filter (e.g., 0.45 µm PTFE) that is compatible with the organic solvent and does not adsorb the solute. The filtration apparatus should also be pre-heated to the experimental temperature to prevent precipitation.

-

-

Quantification:

-

An accurately weighed aliquot of the clear, saturated filtrate is transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the etidronic acid).

-

The container with the dried residue is weighed again. The difference in mass corresponds to the amount of dissolved etidronic acid.

-

The solubility is then calculated and expressed in appropriate units (e.g., g/100 g of solvent, mg/mL).

-

-

Data Analysis: The experiment is typically performed at several different temperatures to understand the temperature dependence of solubility.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of etidronic acid.

Caption: Workflow for the gravimetric determination of etidronic acid solubility.

References

The Chemical Stability of (1-Hydroxyethyl)phosphonic Acid in High pH Solutions: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

(1-Hydroxyethyl)phosphonic acid, commonly known as etidronic acid or HEDP, is a versatile bisphosphonate with wide-ranging applications, from industrial water treatment to pharmaceuticals. A key attribute often cited for its utility is its robust chemical stability, particularly in solutions with high pH. This technical guide aims to provide an in-depth review of the available scientific information regarding the stability of HEDP in alkaline environments. However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of detailed, quantitative studies on the degradation kinetics and pathways of HEDP under high pH conditions.

While numerous commercial and technical sources assert the high stability of HEDP in alkaline solutions and at elevated temperatures, they generally lack specific data on degradation rates, half-lives, and the precise conditions under which this stability was determined.[1][2][3][4][5][6][7] This guide, therefore, summarizes the qualitative information available and outlines the established methodologies for conducting such stability studies, which could be applied to generate the needed quantitative data.

General Stability Profile

This compound is widely reported to be resistant to hydrolysis under alkaline conditions.[2][3][5][6][7] This stability is a critical feature for its use in various industrial applications, such as in cooling water systems, where alkaline conditions are common to prevent corrosion.[4] The general consensus is that the phosphonate functional groups in HEDP are not easily cleaved by hydrolysis in basic solutions under normal light and heat conditions.[3][5][7]

Factors Influencing Stability in High pH Solutions

Despite its general stability, the effectiveness and integrity of HEDP in high pH solutions can be influenced by several factors. One study on the dissolution of calcium sulfate scale using HEDP noted that while weak alkaline conditions (pH 7.0-9.0) were optimal for this application, the efficiency decreased under strongly alkaline conditions. This was attributed to the precipitation of calcium hydroxide, which competes with the chelating action of HEDP.[8] This suggests that in the presence of divalent cations, the apparent stability and activity of HEDP at high pH can be affected by the formation of insoluble metal hydroxides.

Experimental Protocols for Stability Assessment

To quantitatively assess the chemical stability of HEDP in high pH solutions, a forced degradation study would be the appropriate experimental approach.[2][9][10] Such a study would involve subjecting a solution of HEDP to defined stress conditions of high pH and temperature and monitoring its concentration over time.

Key Experimental Methodologies:

A validated stability-indicating analytical method is crucial for accurately measuring the concentration of the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.

1. Analytical Method: Stability-Indicating HPLC

-

Principle: A mixed-mode HPLC column can be used to separate the polar, non-UV absorbing HEDP from potential impurities and degradation products.[1][8][11] Detection can be achieved using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which are suitable for non-chromophoric compounds.[1][11]

-

Mobile Phase: A typical mobile phase for the analysis of bisphosphonates like etidronic acid could consist of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) with the pH adjusted to a suitable value for optimal separation.[11]

-

Validation: The HPLC method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and sensitivity for quantifying HEDP.[1][9]

2. Forced Degradation Study Protocol (Alkaline Hydrolysis)

-

Objective: To determine the rate of degradation of HEDP in solutions of high pH and to identify the resulting degradation products.

-

Procedure:

-

Prepare solutions of HEDP in alkaline buffers of different pH values (e.g., pH 9, 10, 11, 12) using appropriate buffer systems (e.g., phosphate, borate).

-

For studying the effect of temperature, incubate the solutions at various controlled temperatures (e.g., 40°C, 60°C, 80°C).

-

At specified time intervals, withdraw aliquots from each solution.

-

Immediately neutralize the samples to quench the degradation reaction.

-

Analyze the samples using the validated stability-indicating HPLC method to determine the remaining concentration of HEDP.

-

Monitor for the appearance of any new peaks in the chromatogram, which would indicate the formation of degradation products.

-

Data Presentation and Analysis

The quantitative data obtained from a forced degradation study should be organized to clearly present the stability profile of HEDP.

Table 1: Hypothetical Data on HEDP Concentration over Time at 60°C

| Time (hours) | Concentration of HEDP (mg/mL) at pH 9 | Concentration of HEDP (mg/mL) at pH 11 |

|---|---|---|

| 0 | 1.00 | 1.00 |

| 24 | 0.98 | 0.95 |

| 48 | 0.96 | 0.90 |

| 72 | 0.94 | 0.85 |

| 96 | 0.92 | 0.80 |

Kinetic Analysis:

The degradation of a compound often follows first-order kinetics. The rate constant (k) can be determined by plotting the natural logarithm of the concentration of HEDP versus time. The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Signaling Pathways and Experimental Workflows

As no specific degradation pathways for HEDP in high pH solutions have been detailed in the reviewed literature, a diagram illustrating a hypothetical degradation process or a typical experimental workflow for a stability study is provided below.

Caption: Workflow for assessing HEDP stability at high pH.

Conclusion

While this compound is widely regarded as stable in high pH solutions, there is a significant lack of detailed, publicly available scientific data to quantify this stability across a range of alkaline conditions and temperatures. The information presented in this guide highlights this knowledge gap and provides a framework of established experimental protocols that can be employed to generate the necessary data. For researchers, scientists, and drug development professionals, conducting specific forced degradation studies using validated stability-indicating analytical methods is essential to fully characterize the chemical stability of HEDP in alkaline formulations and environments. Such studies would provide invaluable data for formulation development, shelf-life determination, and ensuring the quality and efficacy of products containing this important bisphosphonate.

References

- 1. Direct stability-indicating method development and validation for analysis of etidronate disodium using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HEDP·Na,HEDP,HEDP·Na4,CAS No.29329-71-3,HEDP·Na2,HEDP·Kx,Monosodium of 1-Hydroxy Ethylidene-1,1-Diphosphonic Acid - Shandong Taihe Water Treatment Technologies Co., Ltd. [thwater.net]

- 8. researchgate.net [researchgate.net]

- 9. ajpsonline.com [ajpsonline.com]

- 10. medcraveonline.com [medcraveonline.com]

- 11. helixchrom.com [helixchrom.com]

Role of (1-Hydroxyethyl)phosphonic acid as a chelating agent in biological systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Hydroxyethyl)phosphonic acid, a geminal bisphosphonate also known as Etidronic Acid or HEDP, is a molecule with significant chelating properties that underpin its applications in various industrial and biological contexts. While widely recognized for its role in regulating calcium metabolism and its use in treating bone disorders, its capacity to form stable complexes with a range of divalent and trivalent metal ions is of increasing interest in biological research and drug development. This technical guide provides a comprehensive overview of the role of this compound as a chelating agent in biological systems, detailing its metal-binding characteristics, the experimental methodologies used to quantify these interactions, and its effects on key biological pathways.

Introduction

Metal ions are fundamental to a vast array of biological processes, serving as structural components of proteins, cofactors for enzymatic reactions, and mediators of signal transduction. The homeostasis of these metal ions is tightly regulated, and disruptions can lead to pathological conditions. Chelating agents are molecules that can form multiple coordination bonds with a single metal ion, effectively sequestering it and modulating its biological activity.

This compound (HEDP) is a synthetic compound that mimics the structure of pyrophosphate, an endogenous regulator of calcification.[1] Its structure, featuring two phosphonate groups and a hydroxyl group attached to a central carbon atom, confers upon it a strong affinity for various metal cations. This guide explores the multifaceted role of HEDP as a chelating agent in biological systems, moving beyond its established therapeutic applications to provide a deeper understanding of its metal-binding properties and their implications.

Metal Chelation Properties of this compound

The chelating ability of HEDP is attributed to the negatively charged oxygen atoms of its phosphonate groups and the hydroxyl group, which can coordinate with metal ions to form stable, water-soluble complexes.[2][3] The stability of these complexes is a critical factor in determining the efficacy of a chelating agent in a biological environment, where it must compete with endogenous ligands for metal binding.

Quantitative Data on Metal Complex Stability

The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the reported stability constants for HEDP with several biologically relevant metal ions.

| Metal Ion | Log K (Stability Constant) | Experimental Conditions | Reference(s) |

| Ca²⁺ | 4.0 - 5.5 | Varying temperature and ionic strength | [4] |

| Mg²⁺ | 4.5 - 6.0 | Varying temperature and ionic strength | [4] |

| Zn²⁺ | 10.7 | Not specified | [1] |

| Fe³⁺ | ~14 | pH 7, 25°C, 0.1 M KNO₃ | [2] |

| Cu²⁺ | ~11 | pH 7, 25°C, 0.1 M KNO₃ | [1] |

Note: The stability constants can vary depending on the experimental conditions such as pH, temperature, and ionic strength.

Experimental Protocols for Characterizing Chelation

The determination of metal-ligand binding affinities is crucial for understanding the potential of a chelating agent in a biological system. Two common techniques employed for this purpose are potentiometric titration and isothermal titration calorimetry (ITC).

Potentiometric Titration

Potentiometric titration is a classic and reliable method for determining the stability constants of metal complexes.

Principle: This technique involves monitoring the change in the potential of an ion-selective electrode (ISE) or a pH electrode as a titrant (the chelating agent) is added to a solution containing the metal ion of interest. The resulting titration curve can be analyzed to determine the stoichiometry and stability of the formed complexes.

Detailed Methodology:

-

Solution Preparation: Prepare standardized solutions of the metal salt (e.g., CaCl₂, MgCl₂, ZnCl₂), the chelating agent (HEDP), and a strong base (e.g., NaOH) in a suitable buffer with a constant ionic strength (e.g., 0.1 M KCl).[5]

-

Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration Setup: Place a known volume and concentration of the metal ion solution in a thermostated titration vessel. The vessel should be equipped with a calibrated pH electrode, a reference electrode, and a burette for the addition of the standardized base.[6]

-

Titration Procedure:

-

Add a known amount of the HEDP solution to the metal ion solution.

-

Titrate the solution with the standardized NaOH solution, recording the pH or potential after each addition.

-

Continue the titration until the pH or potential stabilizes, indicating the completion of the complexation reaction.

-

-

Data Analysis: The titration data (volume of base added vs. pH/potential) is plotted. The stability constants are calculated from the titration curve using specialized software that fits the data to a model of the complexation equilibria.[2]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[7]

Principle: ITC measures the heat released or absorbed when a solution of the ligand (HEDP) is injected into a solution of the macromolecule or metal ion. This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Detailed Methodology:

-

Sample Preparation: Prepare solutions of the metal ion and HEDP in the same, well-matched buffer to minimize heats of dilution.[8] The concentrations should be chosen based on the expected binding affinity to ensure an optimal "c-window" for data analysis.[9]

-

Instrument Setup:

-

The instrument consists of a reference cell and a sample cell. The reference cell is filled with buffer, and the sample cell contains the metal ion solution.

-

The injection syringe is filled with the HEDP solution.

-

-

Titration: A series of small aliquots of the HEDP solution are injected into the sample cell. The instrument measures the heat change after each injection.[10]

-

Data Analysis: The raw data (heat change per injection) is plotted against the molar ratio of ligand to metal. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.[9]

Biological Implications of HEDP Chelation

The ability of HEDP to chelate metal ions has significant implications for its biological effects, particularly in the context of bone metabolism and its potential interactions with metalloenzymes.

Mechanism of Action in Bone: A Signaling Perspective

HEDP's primary therapeutic application is in the treatment of bone disorders like Paget's disease and osteoporosis. Its mechanism of action is intrinsically linked to its calcium-chelating properties and its ability to mimic pyrophosphate.

HEDP adsorbs onto the hydroxyapatite of the bone matrix. During bone resorption, osteoclasts create an acidic microenvironment that releases HEDP. The osteoclast then internalizes HEDP, where it is thought to be metabolized into a non-hydrolyzable analog of ATP. This interferes with cellular energy metabolism, leading to the induction of osteoclast apoptosis and disruption of the actin ring, a structure essential for bone resorption. The net result is a decrease in bone turnover.

Interaction with Metalloenzymes

Metalloenzymes are a class of enzymes that require a metal ion for their catalytic activity. Given HEDP's strong metal-chelating properties, it has the potential to inhibit metalloenzymes by sequestering their essential metal cofactors.

While specific studies on HEDP's inhibition of a wide range of metalloenzymes are limited, its ability to chelate zinc is of particular interest, as zinc is a cofactor for a large number of enzymes, including matrix metalloproteinases (MMPs). MMPs are involved in the degradation of the extracellular matrix and play a role in both normal physiological processes and diseases such as cancer and arthritis. The potential for HEDP to modulate the activity of such enzymes through zinc chelation warrants further investigation.

Experimental Workflow for Evaluating Chelating Agents

A systematic approach is required to evaluate the potential of a compound as a chelating agent for biological applications. The following workflow outlines the key steps in this process.

This workflow begins with the in vitro characterization of the chelating agent's binding properties and its effects on relevant enzymes. Promising candidates then move to cell-based assays to assess their biological activity and toxicity. Finally, in vivo studies in appropriate animal models are conducted to evaluate the therapeutic potential of the chelating agent.

Conclusion

This compound is a potent chelating agent with a strong affinity for a variety of biologically important metal ions. This property is central to its established role in bone therapeutics and suggests a broader potential for modulating metal-dependent biological processes. A thorough understanding of its metal-binding thermodynamics, gained through rigorous experimental methodologies, is essential for exploring its full potential in drug development and biomedical research. Future investigations into its interactions with a wider range of metalloenzymes and its efficacy in models of metal-related pathologies will be crucial in defining new therapeutic avenues for this versatile molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of matrix metalloproteinase-2 and -9 activities by selected flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cost-nectar.eu [cost-nectar.eu]

- 6. 2 [tau.ac.il]

- 7. Isothermal titration calorimetric procedure to determine protein-metal ion binding parameters in the presence of excess metal ion or chelator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 9. tainstruments.com [tainstruments.com]

- 10. azom.com [azom.com]

An In-Depth Technical Guide to the Inhibitory Effect of Etidronic Acid on Hydroxyapatite Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etidronic acid, a first-generation, non-nitrogen-containing bisphosphonate, is a potent inhibitor of hydroxyapatite (HA) formation and dissolution. This technical guide provides a comprehensive overview of the mechanisms of action, experimental protocols for investigation, and quantitative data related to the inhibitory effects of etidronic acid on hydroxyapatite crystallization. Detailed methodologies for key experiments are presented, along with visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of the subject. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of bone metabolism, calcification disorders, and the development of therapeutic agents targeting hydroxyapatite formation.

Introduction

Hydroxyapatite [Ca10(PO4)6(OH)2] is the primary inorganic component of bone and teeth, providing structural integrity and hardness. The formation and dissolution of hydroxyapatite are tightly regulated processes in vivo. However, pathological calcification, characterized by aberrant hydroxyapatite deposition in soft tissues, is a hallmark of various diseases, including atherosclerosis, kidney stones, and certain arthropathies. Etidronic acid, a synthetic analog of pyrophosphate, has been utilized clinically to treat disorders of excessive bone resorption and pathological calcification due to its ability to inhibit hydroxyapatite crystal formation and growth.[1] This guide delves into the fundamental principles and practical methodologies for investigating the inhibitory properties of etidronic acid.

Mechanism of Action of Etidronic Acid

Unlike nitrogen-containing bisphosphonates that primarily target the mevalonate pathway in osteoclasts, etidronic acid and other non-nitrogen-containing bisphosphonates exert their effects through a distinct mechanism. They are intracellularly metabolized into non-hydrolyzable analogs of adenosine triphosphate (ATP).[1] These cytotoxic ATP analogs accumulate within cells, particularly osteoclasts, interfering with ATP-dependent cellular processes and ultimately inducing apoptosis. This disruption of osteoclast function leads to a reduction in bone resorption.

Chemically, the P-C-P backbone of etidronic acid allows it to chelate calcium ions and bind strongly to the surface of hydroxyapatite crystals, physically hindering further crystal growth and aggregation.

Below is a diagram illustrating the proposed intracellular mechanism of action of etidronic acid.

Caption: Intracellular mechanism of etidronic acid in osteoclasts.

Quantitative Analysis of Hydroxyapatite Inhibition

The inhibitory potency of etidronic acid on hydroxyapatite formation can be quantified using various in vitro assays. The data is often presented as the concentration required for 50% inhibition (IC50) of crystal growth or nucleation.

Table 1: Inhibitory Potency of Various Compounds on Hydroxyapatite Crystal Growth

| Inhibitor | Assay Type | IC50 (µM) | Reference |